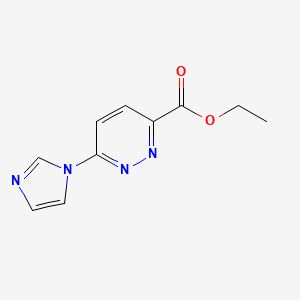

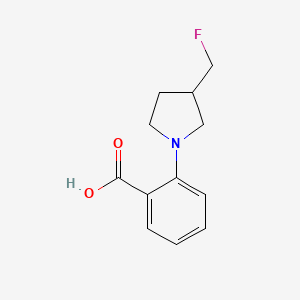

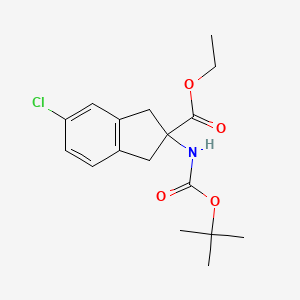

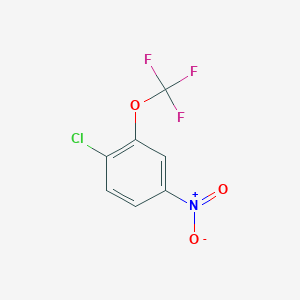

2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid

Descripción general

Descripción

2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid is a versatile chemical compound widely used in scientific research due to its diverse applications in drug discovery, medicinal chemistry, and organic synthesis. It is characterized by the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving this compound are influenced by the steric factors and the spatial orientation of substituents. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Aplicaciones Científicas De Investigación

Co-Crystal Formation

The compound has been studied for its role in co-crystal formation. Benzoic acid–pyrrolidin-1-ium-2-carboxylate (1/1) co-crystallizes in a chiral space group, serving as an example of non-centrosymmetric co-crystallization with a typically centrosymmetric component. The crystal structure displays chains of l-proline zwitterions capped by benzoic acid molecules, forming a C(5)[(11)] hydrogen-bonded network along [100] (Chesna et al., 2017).

Structural and Conformational Analysis

The compound is also used in the synthesis and structural analysis of boric acid ester intermediates with benzene rings, like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone. Their structures were confirmed by various spectroscopic methods and X-ray diffraction. The molecular structures were calculated using density functional theory (DFT) and compared with the X-ray diffraction values, revealing consistency between the optimized molecular structures and crystal structures determined by single-crystal X-ray diffraction (Huang et al., 2021).

Fluorescence ON/OFF Switching Sensors

A series of fluorescent Zn2+ sensors based on a pyridine–pyridone core structure, functioning as both the chelating part for Zn2+ and the fluorophore, has been developed using derivatives of the compound. These sensors display almost no background fluorescence but exhibit strong fluorescence with Zn2+ coordination, enabling fluorescence ON/OFF switching. This feature is particularly valuable in biological applications, as demonstrated by fluorescence imaging of Zn2+ in living cells (Hagimori et al., 2013).

Direcciones Futuras

Mecanismo De Acción

Pharmacokinetics (ADME Properties)

- The absorption profile of this compound remains unknown . Information on its volume of distribution is not available . The metabolic fate of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid requires further investigation. Details regarding its excretion are currently unavailable.

Result of Action

The molecular and cellular effects of this compound remain speculative. Its potential activities could include antiviral, anti-inflammatory, or antioxidant properties, similar to other indole derivatives .

Análisis Bioquímico

Biochemical Properties

2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The pyrrolidine ring in this compound allows it to efficiently explore the pharmacophore space, contributing to its binding affinity with target biomolecules . It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), where it exhibits inhibitory activity with an IC50 value in the micromolar range . This interaction is crucial for its potential anti-inflammatory properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in inflammatory responses, thereby altering the cellular environment . Additionally, its impact on cellular metabolism includes changes in the levels of key metabolites, which can affect overall cell health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluoromethyl group enhances its binding affinity to target proteins, facilitating enzyme inhibition or activation . This compound’s ability to inhibit COX-2 is a prime example of its molecular mechanism, where it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to reduced inflammation and pain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reduced inflammation and pain relief. At higher doses, toxic or adverse effects may occur, including potential renal and hepatic toxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processes that include oxidation and conjugation, leading to the formation of metabolites that may retain biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific tissues, affecting its overall efficacy and safety profile . Understanding these transport mechanisms is vital for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, thereby increasing its therapeutic potential.

Propiedades

IUPAC Name |

2-[3-(fluoromethyl)pyrrolidin-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-7-9-5-6-14(8-9)11-4-2-1-3-10(11)12(15)16/h1-4,9H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLVDHUOSDDUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CF)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine](/img/structure/B1490800.png)

![3-[(3-Chlorophenyl)methyl]pyrrolidine](/img/structure/B1490801.png)

![1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1490802.png)

![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine hydrochloride](/img/structure/B1490803.png)

![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1490810.png)